2-Hydrazinyl-4-(2-nitrophenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-nitrophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a hydrazinyl group at the 2-position and a nitrophenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole typically involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Hydrazinyl-4-(2-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-4-(2-nitrophenyl)thiazole has several scientific research applications:
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is related to the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
2-Hydrazinyl-4-(2-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Hydrazinyl-4-phenylthiazole: Similar in structure but with a phenyl group instead of a nitrophenyl group.
2-Hydrazinyl-4-(4-chlorophenyl)thiazole: Contains a chlorophenyl group and shows potent antifungal and anticancer properties.
2-Hydrazinyl-4-(4-methoxyphenyl)thiazole: Features a methoxyphenyl group and is effective against certain cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
2-Hydrazinyl-4-(2-nitrophenyl)thiazole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, substituted with a hydrazine group and a nitrophenyl moiety. The synthesis typically involves the reaction of thiosemicarbazide with α-halocarbonyl compounds such as phenacyl bromide. This reaction pathway allows for the production of high-purity compounds, verified through spectroscopic techniques like NMR and mass spectrometry.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that derivatives of this compound can inhibit various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against common pathogens:
Compound Name | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
This compound | Candida albicans | 100 |
This compound | Escherichia coli | 75 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. For instance, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and NIH/3T3 (normal fibroblast cells). A study reported that one derivative exhibited an IC50 value of 125 µg/mL against MCF-7 cells while showing low toxicity towards NIH/3T3 cells (IC50 > 500 µg/mL) .
Case Studies
- Antimycobacterial Activity : A study synthesized acetylene-containing derivatives of 2-hydrazinyl-4-thiazole and evaluated their activity against Mycobacterium tuberculosis. Among the tested compounds, several demonstrated significant inhibition with MIC values ranging from 50 to 100 µg/mL, suggesting potential as new antitubercular agents .
- Antifungal Activity : Another study focused on thiazolyl hydrazone derivatives, including those based on this compound. Compounds were tested against Candida utilis, with some exhibiting MIC values lower than standard antifungal treatments like fluconazole .
The biological activity of this compound can be attributed to its structural features:
- Hydrazine Group : Known for its reactivity, it may facilitate interactions with biological targets.
- Nitrophenyl Moiety : Enhances lipophilicity, allowing better penetration into cell membranes.
Molecular docking studies have suggested that these compounds interact effectively with enzymes involved in microbial metabolism, providing insights into their mechanism of action .
Properties
Molecular Formula |
C9H8N4O2S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8N4O2S/c10-12-9-11-7(5-16-9)6-3-1-2-4-8(6)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
COOOGXSSGFKCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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